Journal Name:Irish Journal of Agricultural and Food Research
Journal ISSN:0791-6833
IF:1.125
Journal Website:https://www.jstor.org/journal/irisjagrifoodres
Year of Origin:0
Publisher:Teagasc
Number of Articles Per Year:9
Publishing Cycle:Semiannual
OA or Not:Yes
Herbal Medicines - a Fruitful Approach to Periodic Illness Dysmenorrhoea: Evidence-based Review
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-06-26 , DOI: 10.2174/1389201024666230623161113
: Dysmenorrhea (menstrual or periodic pain) is a discomfort that occurs during painful periods. It is the first and most prominent reason for female lower abdominal pain. Most adolescent girls consider it a curse due to the periodic occurrence of painful cramps and bleeding. The pathogenesis of painful periods is most likely because of increased prostanoids, notably prostaglandins, produced by the cyclooxygenase pathway (PGs). Misuse of synthetic medications leads to the development of medication resistance and deposits toxic residues in the body; thus, there is a critical need for safe and effective alternatives. In recent decades, herbal treatment approaches have found extensive applications in the treatment of various ailments. Herbal therapies are an alternate source, which include several bioactive chemicals, and recent improvements in our understanding of the value of herbal therapy methods have caused a sharp rise in their production. The main focus of this review was to study herbal treatment options; the recent studies conducted on herbal therapies and various experimental investigations on dysmenorrhea and herbal therapy methods have been studied, and randomized controlled trials and animal models have been discussed describing the anti-inflammatory properties of some potential herbal medicines that can be used as treatment options for dysmenorrhoea. This review aimed to present herbal treatments that can be used as alternative traditional synthetic medications and oral hormonal contraceptives in the treatment of painful menstruation.
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The Protective Effect of the Asystasia Chelonoides Extracts on Hypertensive Nephropathy Rats
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-03-22 , DOI: 10.2174/1389201024666230320120925
Background/aims: Hypertensive nephropathy (HN) is a kind of renal diseases which caused by a long term uncontrolled hypertension, usually result in severe kidney damage including inflammation and oxidative stress no matter in cells or tissues from patients with nephropathy. In recent years, Nephropathy accompanied with hypertension is becoming one of main causes for kidney replacement therapy, but there are no ideal drugs for HN treatment. Asystasia chelonoides (AC) is a kind of plants which has the lowering blood pressure, anti-inflammation and anti-oxidative stress effect, but the therapeutic effect of AC in HN rat is not clear. Methods: To establish HN model by feeding high sugar and high fat diet spontaneously hypertensive rats. Blood measurement, HE staining, PAS staining and biochemical analysis and were used to assess the therapeutic effects of AC extracts and western blotting analyzed the underlying mechanisms of AC extracts treatment in the HN rat model. Results: AC extracts could significantly lower systolic blood pressure (SBP), diastolic blood pressure (DBP) and mean blood pressure (MBP) in HN rats; and reduce the expression of total protein (TP), blood urea nitrogen (BUN), microalbuminuria (MALB), creatinine (Cr), total cholesterol (TC), triglyceride (TG), and low-density lipoprotein-cholesterol (LDL-C) concentrations, and also could down-regulate expression of IL-6, MDA and AGEs, up-regulate the expression of SOD in HN rats; HE staining and PAS staining demonstrated that AC extracts could alleviate the histopathological changes in HN rats; western blotting demonstrated that AC extracts could up-regulate the expression of PPARγ and down-regulate the expression of TGFβ1 and NF-кB in HN rats. Conclusion: The finding of the article demonstrated that AC extracts had the better therapeutic effect for HN, and provided the pharmacological evidences for AC extracts treatment for HN.
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Simultaneously Inhibiting P-gp Efflux and Drug Recrystallization Enhanced the Oral Bioavailability of Nintedanib
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-05-12 , DOI: 10.2174/1389201024666230417091625
Introduction: Nintedanib (NDNB) is a novel triple-angiokinase inhibitor for the treatment of lung cancer. However, the oral bioavailability of NDNB is only 4.7% owing to the poor solubility and the efflux of P-glycoprotein (P-gp). Aim: The aim was to explore the potential applications of a hydrogel of NDNB/hydroxypropyl-β- cyclodextrin (HP-β-CD) complex combined with a strong P-gp inhibitor Itraconazole (ITZ) for augmenting the oral delivery of NDNB. Methods: The NDNB/HP-β-CD complex was prepared and characterized by X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and molecular simulation and was subjected to in vitro and in situ studies. Then the NDNB/HP-β-CD complex was dispersed in carbopol 934 hydrogel and the gel was evaluated for pharmacokinetic and pharmacodynamics studies. Results: The HP-β-CD and NDNB formed complex by van der Waals and hydrogen bonding interaction forces by XRD, FT-IR, and molecular simulation studies. When the molar ratio of NDNB/HP-β-CD was 1:20, the complex exhibited high drug inclusion efficiency and excellent stability. The in situ perfusion results revealed that the permeability of the combination of complex and ITZ enhanced about 3.0-fold compared with the NDNB solution. The oral bioavailability of the sequential administration of ITZ and NDNB/HP-β-CD complex gels was increased 3.5-fold by preventing recrystallization, extending the residence time in the gastrointestinal tract, and inhibiting P-gp in comparison with NDNB soft capsules. The co-therapy with NDNB/HP-β-CD complex gels and ITZ exerted a strong anti-tumor effect. Conclusion: In conclusion, NDNB/HP-β-CD complex gels combined with P-gp inhibitor were a potential strategy for enhancing the oral bioavailability and anti-tumor effect of NDNB.
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Changing Trends Towards Herbal Supplements: Need An Insight Into Safety And Herb-Drug Interaction
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-07-19 , DOI: 10.2174/1389201024666230718114606
: Herbs have been used as sustenance and medicine for a very long time, often in conjunction with other prescribed medications. Even though they are thought to be natural and secure, many of these herbs can interact with other medications and cause potentially dangerous adverse effects or decrease the benefits of the medication. The complex and diverse pharmacological functions carried out by the active ingredients in herbs unavoidably alter the pharmacokinetics of chemical drugs when administered in vivo. Drug transporter expression has a direct impact on how medications are absorbed, distributed, metabolized, and excreted in living organisms. Changes in substrate pharmacokinetics can affect the effectiveness and toxicity of a drug when the active ingredients of a herb inhibit or stimulate the expression of transporters. By reviewing published clinical and preclinical studies, this review aims to raise awareness of herb-drug interactions and discuss their evidence-based mechanisms and clinical consequences. More clinical information on herb-drug interactions is required to make choices regarding patient safety as the incidence and severity of herb-drug interactions are rising due to an increase in the use of herbal preparations globally.This review seeks to increase understanding of herb-drug interactions and explore their evidence-based mechanisms and clinical implications by reviewing published clinical and preclinical studies. The incidence and severity of herb-drug interactions are on the rise due to an increase in the use of herbal preparations worldwide, necessitating the need for more clinical data on these interactions in order to make decisions regarding patient safety. Healthcare workers and patients will become more alert to potential interactions as their knowledge of pharmacokinetic herb-drug interactions grows. The study's objective is to raise readers' awareness of possible interactions between herbal supplements and prescription medications who regularly take them.
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Weapons and Strategies against COVID-19: A Perspective
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-05-26 , DOI: 10.2174/1389201024666230525161432
: Currently, there are no approved treatments for the fatal infectious coronavirus disease. The process of identifying new applications for approved pharmaceuticals is called drug repurposing. It is a very successful strategy for drug development as it takes less time and cost to uncover a therapeutic agent than the de novo procedure. Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the seventh coronavirus that has been identified as a causative agent in humans. SARS-CoV-2 has been recorded in 213 countries, with over 31 million confirmed cases and an estimated death rate of 3%. Medication repositioning may indeed be regarded as a unique therapeutic option for COVID-19 in the present situation. There are various drugs and techniques, which are being used to treat the symptoms of COVID-19. These agents are directed against the viral replication cycle, viral entrance, and viral translocation to the nucleus. Additionally, some can boost the innate antiviral immune response. Drug repurposing is a sensible method and could be a vital approach to treating COVID-19. Combining some of the drugs or supplements with an immunomodulatory diet, psychological assistance, and adherence to standards can ultimately act against COVID-19. A better knowledge of the virus itself and its enzymes will enable the development of more precise and efficient direct-acting antivirals. The primary aim of this review is to present the various aspects of this disease, including various strategies against COVID-19.
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Exploring the Effects of Chirality of 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl) phenyl]imidazolidine-2,4-dione and its Derivatives on the Oncological Target Tankyrase 2. Atomistic Insights
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-04-03 , DOI: 10.2174/1389201024666230330084017
Background:: Tankyrases (TNKS) are homomultimers existing in two forms, viz. TNKS1 and TNKS2. TNKS2 plays a pivotal role in carcinogenesis by activating the Wnt//β-catenin pathway. TNKS2 has been identified as a suitable target in oncology due to its crucial role in mediating tumour progression. The discovery of 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl) phenyl] imidazolidine-2,4-dione, a hydantoin phenylquinazolinone derivative which exists as a racemic mixture and in its pure enantiomer forms, has reportedly exhibited inhibitory potency towards TNKS2. However, the molecular events surrounding its chirality towards TNKS2 remain unresolved. background: Tankyrases (TNKS) are homomultimers existing in two forms, viz. TNKS1 and TNKS2. TNKS2 plays a pivotal role in carcinogenesis by activating the Wnt//β-catenin pathway. As such, TNKS2 has been identified as a suitable target in oncology due to its crucial role in mediating tumour progression. The discovery of 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl) phenyl] imidazolidine-2,4-dione, a hydantoin phenylquinazolinone derivative which exists as a racemic mixture and in its pure enantiomer forms, has reportedly exhibited inhibitory potency towards TNKS2. However, the molecular events surrounding its chirality towards TNKS2 remain unresolved. Methods:: Herein, we employed in silico methods such as molecular dynamics simulation coupled with binding free energy estimations to explore the mechanistic activity of the racemic inhibitor and its enantiomer forms on TNK2 at a molecular level Results:: Favourable binding free energies were noted for all three ligands propelled by electrostatic and van der Waals forces. The positive enantiomer demonstrated the highest total binding free energy (-38.15 kcal/mol), exhibiting a more potent binding affinity to TNKS2. Amino acids PHE1035, ALA1038, and HIS1048; PHE1035, HIS1048 and ILE1039; and TYR1060, SER1033 and ILE1059 were identified as key drivers of TNKS2 inhibition for all three inhibitors, characterized by the contribution of highest residual energies and the formation of crucial high-affinity interactions with the bound inhibitors. Further assessment of chirality by the inhibitors revealed a stabilizing effect of the complex systems of all three inhibitors on the TNKS2 structure. Concerning flexibility and mobility, the racemic inhibitor and negative enantiomer revealed a more rigid structure when bound to TNKS2, which could potentiate biological activity interference. The positive enantiomer, however, displayed much more elasticity and flexibility when bound to TNKS2. Conclusion:: Overall, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl) phenyl] imidazolidine-2,4-dione and its derivatives showed their inhibitory prowess when bound to the TNKS2 target via in silico assessment. Thus, results from this study offer insight into chirality and the possibility of adjustments of the enantiomer ratio to promote greater inhibitory results. These results could also offer insight into lead optimization to enhance inhibitory effects. other: These results could also offer insight into lead optimization to enhance inhibitory effects.
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In-vitro and Bioimaging Studies of Mesoporous Silica Nanocomposites Encapsulated Iron-Oxide and Loaded Doxorubicin Drug (DOX/IO@Silica) as Magnetically Guided Drug Delivery System
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-03-13 , DOI: 10.2174/1389201023666220428084920
Background: In recent years, the delivery of drugs by nanocomposites has emerged as an exciting field of research for bio-imaging tools and targeted cancer treatment. The large surface area and porous volume of mesoporous silica nanocomposites (MSN’s) have gained a lot of interest for their application in the delivery of drugs and the magnetic properties of iron oxide (IO) nanocomposites play a key role in the targeted delivery system. Methods: In this study, mesoporous silica encapsulated IO nanocomposites loaded with doxorubicin (DOX) were synthesized for the magnetically guided delivery of anticancer drugs. The synthesis of IO nanocomposites was done through the precipitation method, and then silica encapsulation and drug loading were done by the StÖber method. Results: The magnetically driven delivery of the drug is produced by the encapsulation of magnetically active IO in the mesoporous silica shell. The controlled release of DOX is possible because of the MSN’s. TEM images show that the nanocomposites have a spherical morphology and average diameter in the range of 120 nm. Power-XRD data confirm the crystalline nature of nanocomposites. The strong absorption peak was observed in UV-Visible spectroscopy at 490 nm and quenching in fluorescence spectra confirms the encapsulation of DOX in the mesoporous silica shell. VSM data showed the magnetic nature of nanocomposites, with large magnetic susceptibility (74.88 emu/g). The use of DOX/IO@Silica nanocomposites as a sustainable drug release and targeted drug delivery vehicle has been reported here. The pH dependent release of DOX was studied and significant release was observed at lower pH. In-vitro cell viability assay and fluorescence imaging assay have demonstrated that these nanocomposites show significant dose-dependent toxicity to cancer cells in the presence of a magnetic field. Conclusion: In-vitro studies via the MTT assay showed that these synthesized nanocomposites in culture are non-toxic to healthy cells compared to DOX-induced cytotoxicity due its controlled release and can be further strengthened by magnetic guidance. Therefore, due to its optical properties and potential for guided delivery of drug to the targeted site, these nanocomposites are ideal as an anticancer agent and bio-imaging prob.
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Lipid Nanocapsule: A Novel Approach to Drug Delivery System Formulation Development
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-05-26 , DOI: 10.2174/1389201024666230523114350
: Nanocapsules are polymeric nanoparticles encased in a polymeric coating composed of a predominantly non-ionic surfactant, macromolecules, phospholipids, and an oil core. Lipophilic drugs have been entrapped using various nanocarriers, including lipid cores, likely lipid nanocapsules, solid lipid nanoparticles, and others. A phase inversion temperature approach is used to create lipid nanocapsules. The PEG (polyethyleneglycol) is primarily utilised to produce nanocapsules and is a critical parameter influencing capsule residence time. With their broad drug-loading features, lipid nanocapsules have a distinct advantage in drug delivery systems, such as the capacity to encapsulate hydrophilic or lipophilic pharmaceuticals. Lipid nanocapsules, as detailed in this review, are surface modified, contain target-specific patterns, and have stable physical and chemical properties. Furthermore, lipid nanocapsules have target-specific delivery and are commonly employed as a marker in the diagnosis of numerous illnesses. This review focuses on nanocapsule synthesis, characterisation, and application, which will help understand the unique features of nanocapsules and their application in drug delivery systems.
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Compounds with Anti-Alzheimer Activity Isolated for the First Time from Melaleuca leucodendron (L.) Leaves
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-05-03 , DOI: 10.2174/1389201024666230331083751
Objective: To discover a drug from natural triterpenes that has no side effects and is effective in treating Alzheimer's disease. We predict that the drug will be put on the market soon and achieve success. Methods: The methanolic extract of M. leucodendron leaves was fractionated and subjected to different chromatographic techniques to isolate two new triterpene glycosides alongside five known compounds kaempferol 3, quercetin 4, quercetin3-O-β-D-glucopyranoside 5, kaempferol3- O-β-D-glucopyranoside 6 and kaempferol3-O-α-L-rhamnoside 7. The structures of compounds 1 and 2 were elucidated by spectroscopic analysis and chemical means. Results: Two new triterpene glycosides, 21-O-α-L-rhamnopyranosyl-olean-12-ene-3-O-[α-Lrhamnopyranosyl (1-4) β-D-galactopyranosyl (1-4) β-D-glucouronopyranoside]1 and 21-O-α-Lrhamnopyranosyl- olean-12-ene-3-O-[α-L-rhamnopyranosyl (1→4) β-D-galactopyra-nosyl (1→4) β-D-galactopyranoside] 2, were isolated for the first time from 70% aqueous methanolic extract (AME) of M. leucodendron leaves. The inhibitory activities of the said compounds toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were then assayed. Both compounds exhibited significant inhibitory activities toward the two enzymes, and evidence indicated that compound 2 was a more effective inhibitor than compound 1. Conclusion: Compounds 1 and 2 have a significant role in inhibiting the enzymes acetylcholinesterase and butyrylcholinesterase.
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BAAE-AgNPs Improve Symptoms of Diabetes in STZ-induced Diabetic Rats-AgNPs Improve Symptoms of Diabetes in STZ-induced Diabetic Rats
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-04-28 , DOI: 10.2174/1389201024666230313105049
Objectives: Nanoparticles can be employed to improve the therapeutic activity of natural products. Type 2 diabetes mellitus is a serious health condition that has spread like a
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SCI Journal Division of the Chinese Academy of Sciences
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农林科学4区 AGRICULTURE, MULTIDISCIPLINARY 农业综合4区 Not Not
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